N-(4-chlorophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and chlorophenyl groups are aromatic, meaning they have a cyclic, planar structure with alternating single and double bonds. The tetrazole group is also cyclic, but it contains four nitrogen atoms, which could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide group could participate in reactions involving the carbonyl group or the nitrogen atom. The tetrazole group could act as a weak acid, donating a proton to form a tetrazolate ion. The chlorophenyl group could undergo reactions involving the chlorine atom, such as nucleophilic substitution .Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds containing a tetrazole group can sometimes be explosive, especially if they are dry. Therefore, it should be handled with care. As with any chemical, it’s important to use appropriate safety measures when handling this compound .
Future Directions
The study of complex organic compounds like “N-(4-chlorophenyl)-4,5-dimethoxy-2-(1H-tetrazol-1-yl)benzamide” has the potential to lead to the discovery of new medicines or materials. Future research could involve synthesizing this compound and studying its properties in more detail. This could include testing its biological activity against different targets or investigating its reactivity under various conditions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4,5-dimethoxy-2-(tetrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c1-24-14-7-12(16(23)19-11-5-3-10(17)4-6-11)13(8-15(14)25-2)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOHGPBTZAZIIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)N3C=NN=N3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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